3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid
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Overview
Description
The compound 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N’-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid is a complex organic molecule with a highly intricate structure This compound is notable for its multiple hydroxyl groups, methyl groups, and a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including cycloacylation and condensation reactions. One of the key steps is the cycloacylation of 3-oxo-3-R1-N-R2-propanethioamides with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate . This reaction yields various products, including 5-acyl-1-aryl (alkyl)-4-aryl-6-thioxopiperidin-2-ones and 2-acetonylidene-3,6-diaryl-5,6-dihydro-4H-1,3-thiazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its complexity and the specificity of its applications. the synthesis typically involves advanced organic synthesis techniques and the use of specialized reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can modulate biological processes and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxopropanoic acid: A simpler compound with similar functional groups but lacking the complex bicyclic structure.
Nificin: A compound with a similar bicyclic structure but different functional groups and biological activity.
Uniqueness
The uniqueness of 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N’-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid
Properties
Molecular Formula |
C58H103N3O18 |
---|---|
Molecular Weight |
1130.4 g/mol |
IUPAC Name |
3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C58H103N3O18/c1-32(16-13-11-12-14-23-61-57(59)60-10)24-37(6)54-36(5)18-15-17-35(4)53(73)39(8)47(66)26-41(62)25-42(77-52(72)30-51(70)71)27-43-28-49(68)55(74)58(76,79-43)31-50(69)34(3)20-21-44(63)38(7)48(67)29-46(65)33(2)19-22-45(64)40(9)56(75)78-54/h16-17,19,22,33-34,36-50,53-55,62-69,73-74,76H,11-15,18,20-21,23-31H2,1-10H3,(H,70,71)(H3,59,60,61)/b22-19+,32-16-,35-17+ |
InChI Key |
YKXBRUJZXGRVCQ-SJYGTEHGSA-N |
Isomeric SMILES |
CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C\CCCCCNC(=NC)N)/C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C |
Canonical SMILES |
CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C |
Origin of Product |
United States |
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